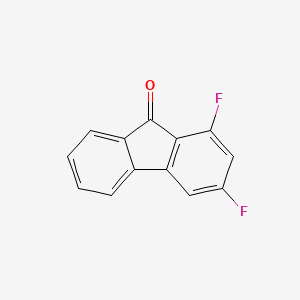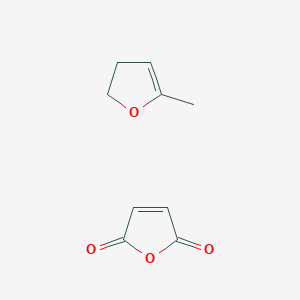
4-(2,5-Dimethoxyphenyl)-4-hydroxynaphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is an organic compound characterized by its unique structure, which includes a naphthalene core substituted with a hydroxy group and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable naphthalene derivative under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by cyclization and oxidation steps to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparación Con Compuestos Similares
- 4-(2,5-Dimethoxyphenyl)-2,5-dimethyl-1,3-dioxolane
- 4-(2,5-Dimethoxyphenyl)-2,5-dimethyl-1,4-benzoquinone
Comparison: 4-(2,5-Dimethoxyphenyl)-4-hydroxy-naphthalen-1-one is unique due to its naphthalene core and the presence of both hydroxy and dimethoxyphenyl groups
Propiedades
Número CAS |
84159-86-4 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-4-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C18H16O4/c1-21-12-7-8-17(22-2)15(11-12)18(20)10-9-16(19)13-5-3-4-6-14(13)18/h3-11,20H,1-2H3 |
Clave InChI |
MXYROIYUXKAHDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2(C=CC(=O)C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
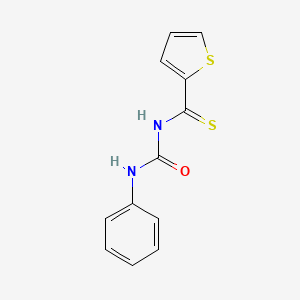
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

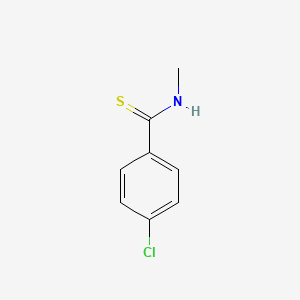
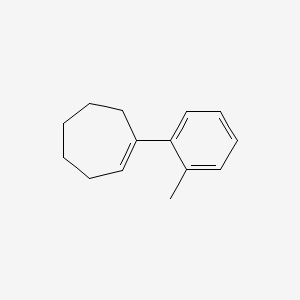
![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
